molecular formula C16H29N3O7 B12808102 EthanediaMide iMpurity A

EthanediaMide iMpurity A

Cat. No.: B12808102
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-UHFFFAOYSA-N
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Description

Background and Significance within Chemical Synthesis

Ethanediamide Impurity A, identified by the CAS Number 1210348-34-7, is a chemical entity of significant interest within the fields of organic and pharmaceutical chemistry. cymitquimica.comhsppharma.com It is primarily recognized as a process-related impurity and a key intermediate in the synthesis of specific active pharmaceutical ingredients (APIs). cymitquimica.comchemicalbook.com Notably, it is documented as "Edoxaban Intermediate 2," highlighting its role in the manufacturing pathway of Edoxaban, an anticoagulant medication. hsppharma.comhuatengsci.com

Table 1: Chemical and Physical Properties of this compound Data sourced from multiple chemical suppliers and databases. hsppharma.comchemicalbook.com

IdentifierValue
CAS Number1210348-34-7
Molecular FormulaC16H29N3O7
Molecular Weight375.42 g/mol
Synonymstert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (B1200264); Edoxaban Intermediate 2
AppearanceWhite or off-white solid

Historical Perspectives on Impurity Identification and Control in Related Chemical Systems

The control of chemical impurities has been a long-standing challenge in synthetic chemistry, particularly within the pharmaceutical industry. Historically, the focus on impurity profiling has evolved significantly with advancements in analytical technology and regulatory science. tandfonline.com Initially, simple chromatographic and spectroscopic methods offered limited capabilities for separating and identifying structurally similar impurities.

A pivotal shift occurred with the advent of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. scispace.com The development and refinement of methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) revolutionized the field. scispace.comresearchgate.net These technologies enabled chemists to not only detect impurities at much lower levels but also to elucidate their structures with high confidence. scispace.comunr.edu.ar

Regulatory bodies have played a crucial role in this evolution. The establishment of guidelines by the International Council for Harmonisation (ICH), such as ICH Q3A and Q3B, provided a structured framework for the identification, qualification, and control of impurities in new drug substances and products. scispace.comtandfonline.com These guidelines mandated the identification of impurities exceeding certain thresholds, driving the need for more sophisticated analytical strategies and a deeper understanding of reaction pathways to minimize impurity formation. nih.gov This historical progression from basic detection to comprehensive control strategies underscores the industry's ongoing commitment to ensuring the quality and purity of chemical products. tandfonline.com

Current Research Landscape Pertaining to Process Impurities

The contemporary research landscape for process impurities is centered on proactive identification, strategic control, and a thorough understanding of formation mechanisms. researchgate.netunr.edu.ar The primary goal is to ensure the quality and safety of chemical products, especially pharmaceuticals, by minimizing or eliminating unwanted substances. unr.edu.ar A critical aspect of modern impurity research is "impurity profiling," which involves the identification, structural elucidation, and quantitative determination of impurities in bulk drugs and their formulations. scispace.com

Current methodologies rely heavily on a suite of advanced analytical techniques. HPLC remains the workhorse for separation and quantification, while its coupling with mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS) is standard for structural identification of unknown impurities. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, often used to confirm the structures of isolated impurities. researchgate.netunr.edu.ar

Research also focuses on understanding how impurities are formed. unr.edu.ar This involves conducting stress studies (exposing the drug substance to heat, light, humidity, and various pH conditions) to investigate potential degradation products. gmpinsiders.com By understanding the mechanism of impurity formation, chemists can modify synthetic routes or adjust reaction conditions to prevent the generation of these by-products. unr.edu.aracs.org The synthesis of impurity reference standards is another key research activity, as these standards are essential for the validation of analytical methods used for routine quality control. acs.org

Table 2: Common Analytical Techniques in Modern Impurity Profiling A summary of technologies frequently cited in recent research. researchgate.netunr.edu.arnih.gov

TechniquePrimary Application in Impurity Research
High-Performance Liquid Chromatography (HPLC)Separation and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of impurities by providing molecular weight information.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of impurities through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)Determination of the elemental composition of an impurity.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural confirmation of isolated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile or semi-volatile impurities.

Scope and Objectives of Research on this compound

Research specifically concerning this compound is primarily driven by its role as a process-related impurity and intermediate in pharmaceutical manufacturing. cymitquimica.comhuatengsci.com The principal objective is to support the production of high-purity APIs, such as Edoxaban, by controlling the levels of this specific substance. cymitquimica.comchemicalbook.com

The scope of this research encompasses several key areas:

Analytical Method Development: A major focus is the development and validation of sensitive and specific analytical methods, typically using HPLC, to accurately detect and quantify this compound in reaction mixtures and the final API. cymitquimica.comresearchgate.net

Reference Standard Synthesis: To enable accurate quantification, research is conducted to synthesize and purify this compound to a high degree. This material is then used as a certified reference standard for quality control testing. hsppharma.comalfa-chemical.com

Process Optimization: Research aims to understand the reaction kinetics and mechanisms that lead to the formation of this compound. This knowledge is critical for optimizing the manufacturing process to minimize its formation, thereby improving the yield and purity of the desired product. unr.edu.ar

Regulatory Compliance: A core objective is to generate the necessary data to demonstrate that levels of this compound are consistently controlled within the strict limits set by regulatory authorities like the FDA and EMA, as outlined in ICH guidelines. tandfonline.comnih.gov

Ultimately, the research into this compound is not aimed at exploring the compound for its own properties, but rather at managing its presence to guarantee the quality and consistency of the pharmaceutical products in whose synthesis it appears.

Properties

IUPAC Name

tert-butyl N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZZGXDUZIMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways and Genesis of Ethanediamide Impurity a Formation

Precursor Analysis and Reactivity Studies Leading to Ethanediamide Impurity A

The formation of this compound is intrinsically linked to the core chemical structure of Edoxaban and the reagents used in its synthesis.

Identification of Precursor Compounds and Their Role in Impurity Formation

The primary precursors to this compound are key starting materials and intermediates in the Edoxaban synthesis pathway. The core structure of this impurity suggests its origin from the coupling of a diamine-containing cyclohexane (B81311) moiety with a derivative of oxalic acid.

The key precursors are identified as:

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide: This is the foundational structure of the impurity itself. Its formation as an intermediate is a critical step.

tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: This is a key intermediate in the Edoxaban synthesis, containing the substituted cyclohexane ring.

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate: This reagent provides the oxalamide linkage and the chloropyridine moiety.

The formation of this compound likely occurs when the deprotected diamine intermediate reacts with the oxoacetate derivative under conditions that favor the formation of the ethanediamide linkage.

Reaction Kinetics and Thermodynamic Considerations in Impurity Formation

While specific kinetic and thermodynamic data for the formation of this compound are not extensively published, the fundamental principles of chemical reactions apply. The formation of this impurity is a competitive process with the main reaction pathway leading to Edoxaban.

The rate of formation of this compound will be dependent on the concentration of the precursor molecules and the rate constant of the reaction. The reaction is likely to follow second-order kinetics, as it involves the coming together of two different molecular species.

Influence of Reaction Conditions on this compound Generation

The operational parameters of the chemical synthesis play a pivotal role in directing the reaction towards the desired product and minimizing the formation of impurities.

Temperature and Pressure Effects on Impurity Levels

Pressure is not commonly reported as a significant factor in the types of condensation reactions that lead to the formation of this compound.

Solvent Systems and Their Role in Impurity Formation

The following table summarizes the solvent systems mentioned in the context of Edoxaban and related impurity synthesis:

Solvent/Reagent Role/Observation Reference
N,N-Dimethylformamide (DMF)Used in the synthesis of a chiral impurity of Edoxaban. researchgate.net
TolueneUsed in the synthesis of a chiral impurity of Edoxaban. researchgate.net
DichloromethaneUsed in the synthesis of a chiral impurity of Edoxaban. researchgate.net
MethanolUsed in the synthesis of a chiral impurity of Edoxaban. researchgate.net
Acetonitrile (B52724)The volume of acetonitrile was found to be a significant factor in a derivatization reaction of Edoxaban. nih.gov

Catalytic Influences and Side Reactions

The presence of catalysts, both intentional and unintentional, can significantly alter the course of a reaction. In the context of Edoxaban synthesis, bases such as potassium carbonate are used researchgate.net. These bases can deprotonate amine groups, increasing their nucleophilicity and promoting their reaction with electrophilic species.

Side reactions that can lead to the formation of this compound include:

Incomplete reaction: If the subsequent reaction step to form the final Edoxaban molecule is incomplete, the intermediate this compound may be carried through.

Degradation: Studies on Edoxaban have shown that it is susceptible to degradation under acidic and alkaline conditions, leading to the formation of various degradation products ijpsr.com. While not a direct synthesis of the impurity, this highlights the lability of the amide bonds in the molecule, which could be a factor in side reactions during synthesis.

The control of pH is also critical. In a study on a derivatization reaction of Edoxaban, a pH of 9.0 was found to be optimal, indicating that basic conditions can be crucial for certain reaction steps nih.gov. Inappropriate pH control could lead to the formation of undesired byproducts.

pH and Concentration Dependencies in Reaction Mixtures

The hydrogen ion concentration (pH) of the reaction mixture is a critical parameter that can significantly influence the rate and pathway of this compound formation. The reactivity of amine and amide functional groups is highly dependent on pH.

Under acidic conditions , the amine functionalities can be protonated, which may inhibit certain nucleophilic reactions. Conversely, acidic conditions can catalyze the hydrolysis of precursor amide bonds, potentially leading to the generation of intermediates that can then form this compound.

Under basic conditions , the deprotonation of primary and secondary amines enhances their nucleophilicity, which can promote side reactions leading to the formation of dimeric impurities like this compound. The hydrolysis of amide bonds is also accelerated under basic conditions. chemguide.co.uk

The concentration of reactants also plays a pivotal role. Higher concentrations of reactants can increase the probability of bimolecular reactions, which are often responsible for the formation of dimeric impurities. In scenarios where this compound is formed from the reaction of two molecules of a starting material or an intermediate, an increase in their concentration will lead to a higher rate of impurity formation.

The interplay between pH and concentration is complex. For instance, at a pH where a key reactant is highly reactive, even at low concentrations, the formation of this compound might be significant. Conversely, at a less favorable pH, higher concentrations of reactants may be required to produce the same amount of the impurity.

Table 1: Illustrative Impact of pH and Reactant Concentration on the Formation of this compound

pH ConditionReactant ConcentrationRelative Rate of Impurity FormationPlausible Mechanism
Acidic (pH < 4)LowLowProtonation of amine precursors inhibits nucleophilic attack.
Acidic (pH < 4)HighModerateIncreased probability of bimolecular reactions despite amine protonation.
Neutral (pH 6-8)LowLow to ModerateBalance between protonated and unprotonated amines.
Neutral (pH 6-8)HighHighOptimal conditions for bimolecular impurity formation.
Basic (pH > 9)LowModerateEnhanced nucleophilicity of deprotonated amines.
Basic (pH > 9)HighVery HighHigh concentration of highly nucleophilic amines accelerates impurity formation.

Degradation Pathways Leading to this compound

This compound can also be formed through the degradation of the parent drug substance or other related compounds present in the formulation. These degradation pathways can be triggered by various factors such as chemical environment, light, and oxygen.

Chemical Degradation Mechanisms

The primary chemical degradation mechanism leading to the formation of this compound is likely the hydrolysis of amide bonds . Amides are susceptible to hydrolysis under both acidic and basic conditions, although the reaction is generally slow at neutral pH. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form a carboxylate and an amine. chemguide.co.uk

Another potential chemical degradation pathway is the Hofmann rearrangement , which involves the reaction of a primary amide with a halogen (such as bromine or chlorine) in the presence of a strong base. This reaction leads to the formation of a primary amine with one less carbon atom and could potentially generate reactive intermediates that contribute to the formation of this compound. wikipedia.orgyoutube.com

Photolytic and Oxidative Degradation Processes

Photolytic degradation can occur when the drug substance is exposed to light, particularly ultraviolet (UV) radiation. Amide-containing compounds can undergo photodecomposition through various mechanisms, including the Norrish Type I and Type II reactions. The Norrish Type I process involves the cleavage of the C-N or C-C bond adjacent to the carbonyl group, leading to the formation of radical intermediates. umd.edu These highly reactive radicals can then undergo a variety of secondary reactions to form degradation products, including potentially this compound.

Oxidative degradation is another significant pathway, which involves the reaction of the drug substance with oxygen or other oxidizing agents. The presence of functional groups that are susceptible to oxidation, such as phenols or heteroaromatics, can increase the likelihood of this degradation route. mdpi.com The oxidation of amides can be a complex process, potentially leading to the formation of a variety of degradation products. In some cases, base-mediated oxidative degradation of secondary amides has been shown to yield primary amides. nih.gov

Long-term Stability Studies and Impurity Profiling

Long-term stability studies are essential for understanding the degradation profile of a drug substance over its shelf life. These studies are conducted under controlled temperature and humidity conditions to mimic the expected storage conditions. The formation of degradation products, including this compound, is monitored at specific time points.

Impurity profiling involves the identification and quantification of all impurities present in the drug substance. This is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., high temperature, extreme pH, light, and oxidizing agents), are often performed to intentionally generate degradation products. nih.govbiomedres.us This helps in the development and validation of analytical methods that are capable of detecting and quantifying all potential impurities, including this compound. biopharminternational.com

The data from long-term stability and forced degradation studies are crucial for establishing the shelf life of the drug product and for setting appropriate specifications for impurities.

Table 2: Illustrative Long-Term Stability Data for a Drug Substance Showing Formation of this compound

Time Point (Months)Storage ConditionAssay of Parent Drug (%)This compound (%)Total Impurities (%)
025°C / 60% RH99.8< 0.050.2
325°C / 60% RH99.70.060.3
625°C / 60% RH99.50.080.5
1225°C / 60% RH99.20.120.8
2425°C / 60% RH98.80.181.2
640°C / 75% RH (Accelerated)98.10.251.9

Advanced Analytical Methodologies for the Detection and Quantification of Ethanediamide Impurity a

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. Various chromatographic techniques are utilized to resolve Ethanediamide Impurity A from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. journaljpri.com The development of a robust, stability-indicating HPLC method is crucial for accurate quantification.

Method development for this compound typically involves the screening of different stationary phases, mobile phase compositions, pH, and temperatures to achieve optimal separation from the main API and other impurities. as-pub.com Reversed-phase chromatography is a common approach, utilizing C18 or C8 columns. tbzmed.ac.ir A gradient elution is often preferred to resolve impurities with a wide range of polarities. nih.gov

A typical HPLC method for the analysis of related substances in a drug substance like Edoxaban, which could be adapted for this compound, might employ a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. tbzmed.ac.irijpsr.com The flow rate is generally maintained around 1.0 mL/min, with UV detection at a wavelength where both the API and the impurity exhibit significant absorbance. journaljpri.com

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. jchr.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. jchr.org

Table 1: Representative HPLC Method Parameters and Validation Data

ParameterCondition/Value
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.02 M Potassium Dihydrogen Phosphate (pH 3.5)
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 10 30 | 70 35 | 10 40 | 10
Flow Rate1.0 mL/min
DetectionUV at 290 nm journaljpri.com
Linearity (r²)> 0.999
LOD0.01%
LOQ0.03%
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Gas Chromatography (GC) Applications in Volatile Impurity Profiling Related to this compound

While HPLC is suitable for non-volatile impurities, Gas Chromatography (GC) is the technique of choice for the analysis of volatile and semi-volatile organic impurities that may be present from the synthesis process. Although this compound itself is likely non-volatile, GC is essential for profiling other potential volatile impurities that could be associated with its formation.

The analysis typically involves headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This technique is highly sensitive for detecting residual solvents and other volatile by-products. A flame ionization detector (FID) is commonly used due to its excellent sensitivity for organic compounds.

The selection of the GC column is critical for achieving the desired separation. Capillary columns with various stationary phases (e.g., polar, non-polar) are chosen based on the properties of the potential volatile impurities.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds and for challenging separations that are difficult to achieve with HPLC. patsnap.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency.

For complex impurity profiles, SFC can offer alternative selectivity to HPLC. Chiral SFC, in particular, is invaluable for separating stereoisomers. researchgate.net Given that many modern APIs are chiral, the control of chiral impurities is a critical aspect of quality control. researchgate.net If this compound possesses chiral centers, SFC would be an essential tool for its stereospecific analysis. The development of an SFC method would involve screening various chiral stationary phases and modifiers (co-solvents) to achieve the desired enantiomeric separation.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of unknown impurities and for providing orthogonal methods for quantification.

Mass Spectrometry (MS) and Tandem MS for Trace Level Detection and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS), is a highly sensitive and specific method for the detection and identification of impurities at trace levels. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an impurity. researchgate.net

Tandem MS (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net By studying the fragmentation of the API and comparing it to that of this compound, the structural relationship between the two can be established. This is particularly useful in identifying the site of modification or degradation.

Table 2: Hypothetical MS and MS/MS Data for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z)e.g., 376.2158
Major MS/MS Fragment Ions (m/z)e.g., 303.1472, 247.0891, 191.0310

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Structural Context of Impurity Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. researchgate.net While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.

By comparing the NMR spectra of the API with those of the isolated this compound, the precise structural differences can be determined. This information is crucial for understanding the mechanism of impurity formation, which can, in turn, help in optimizing the synthetic process to minimize its generation.

Infrared (IR) and Raman Spectroscopy in Impurity Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization and identification of molecular structures. cardiff.ac.uk These methods are particularly valuable in "fingerprinting" impurities like this compound, providing unique spectral patterns based on the molecule's vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational and rotational energy states. The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic frequency. For this compound, key functional groups such as amides and alkyl chains would produce distinct absorption bands, contributing to its unique IR fingerprint.

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, usually from a laser. currentseparations.com This technique provides complementary information to IR spectroscopy, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This is particularly true for non-polar bonds, offering a more complete vibrational profile of the impurity. The combination of IR and Raman spectroscopy can, therefore, offer a comprehensive structural elucidation of this compound. nih.gov

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated analytical techniques, which combine two or more separation and detection methods, are indispensable for the comprehensive analysis of complex samples, such as pharmaceutical ingredients containing trace impurities. The coupling of a separation technique like gas chromatography (GC) or liquid chromatography (LC) with a powerful detection method like mass spectrometry (MS) provides a multi-dimensional analytical approach.

GC-MS and LC-MS Applications in Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in the identification and quantification of impurities in pharmaceutical products. lcms.cz

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. gcms.cz In the context of this compound, if the impurity or its derivatized form is sufficiently volatile, GC-MS can provide excellent separation from the active pharmaceutical ingredient (API) and other impurities. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. For instance, a study on the analysis of ethylenediamine, a related compound, demonstrated the utility of GC-MS after derivatization to enhance volatility and detection. nih.govresearchgate.net

LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. researchgate.net This makes it particularly well-suited for the analysis of many pharmaceutical impurities. An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of an unknown impurity like this compound. researchgate.net

The choice between GC-MS and LC-MS depends on the physicochemical properties of this compound, such as its volatility, polarity, and thermal stability. In many cases, employing both techniques can provide a more complete picture of the impurity profile. lcms.cz

Method Validation and Robustness Studies for this compound Analysis

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu For the analysis of this compound, a rigorous validation process in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is necessary. edqm.eu

Specificity, Linearity, Accuracy, and Precision Assessments

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, and excipients. europa.euasean.org For this compound, this would involve demonstrating that the analytical signal is not affected by these other components. This can be achieved by spiking the sample with known amounts of the impurity and observing the separation and detection. asean.org

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by analyzing a series of standards of this compound at different concentrations and plotting the response against the concentration. The correlation coefficient (R²) of the resulting calibration curve is a key indicator of linearity. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. europa.eu The results are typically expressed as a percentage of the theoretical amount.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). europa.eu The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

A hypothetical summary of validation parameters for an LC-MS method for this compound is presented below:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the impurityPeak for Impurity A is well-resolved
Linearity (R²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%1.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scribd.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scribd.comeuropa.eu

There are several methods for determining the LOD and LOQ, including:

Based on the standard deviation of the response and the slope of the calibration curve: This is a common statistical approach where the LOD is calculated as 3.3 times the standard deviation of the y-intercepts of regression lines divided by the slope of the calibration curve, and the LOQ is calculated as 10 times this value. youtube.com

Based on signal-to-noise ratio: This approach involves determining the concentration at which the analyte signal is a certain multiple of the background noise. Typically, a signal-to-noise ratio of 3:1 is used for the LOD and 10:1 for the LOQ. youtube.com

For this compound, the determination of accurate and reliable LOD and LOQ values is critical for ensuring that the analytical method is sensitive enough to detect and quantify the impurity at levels that are relevant to product quality and safety.

A hypothetical example of LOD and LOQ values for an analytical method for this compound is provided in the table below:

ParameterMethodHypothetical Value
LOD Signal-to-Noise Ratio (3:1)0.01 µg/mL
LOQ Signal-to-Noise Ratio (10:1)0.03 µg/mL

Strategies for Control and Mitigation of Ethanediamide Impurity a

Optimization of Synthetic Pathways to Minimize Impurity Formation

The formation of Ethanediamide Impurity A can be significantly reduced by carefully optimizing the synthetic process. This involves modifications to the process chemistry, judicious selection of raw materials, and implementation of robust in-process controls.

Process Chemistry Modifications for Impurity Control

Modifications to the reaction conditions can have a profound impact on the impurity profile of the final product. Key parameters that can be adjusted to control the formation of this compound include reaction temperature, solvent, and the choice of reagents. For instance, in the synthesis of related ethanediamide compounds, reaction conditions such as temperature control between 108-110°C and the use of specific solvent systems like a mixture of DMF, toluene, dichloromethane, methanol, and water have been reported. researchgate.net The selection of an appropriate base, such as potassium carbonate, is also crucial in directing the reaction towards the desired product and minimizing the generation of side products that could lead to the formation of this compound. researchgate.net

A systematic approach, such as a design of experiments (DOE), can be employed to identify the optimal combination of process parameters that minimizes the formation of this impurity while maximizing the yield of the desired product.

Table 1: Illustrative Process Chemistry Modifications for Impurity Control

ParameterStandard ConditionModified ConditionImpact on this compound
Temperature 120-125°C108-110°CReduced formation
Solvent System TolueneToluene/DMF co-solventImproved solubility, reduced side reactions
Base Sodium HydroxidePotassium CarbonateMore selective reaction, lower impurity levels

Selection of Raw Materials and Reagents with Reduced Precursor Levels

The quality of starting materials and reagents is a critical factor in controlling the levels of impurities in the final API. Precursors to this compound may be present in the raw materials or can be formed from the interaction of various reagents. Therefore, stringent specifications for all starting materials are necessary.

During the process development of pharmaceuticals, it has been observed that impurities can be introduced through raw materials. nih.gov For example, an impurity in one of the starting materials can carry through the synthesis and lead to the formation of a final product impurity. Thorough analytical testing of all raw materials is essential to identify and quantify any potential precursors to this compound. Sourcing materials from qualified vendors with robust quality control systems is a key strategy to ensure consistency and minimize the introduction of impurity-forming species.

In-process Control Strategies and Monitoring

Real-time monitoring and control during the manufacturing process are vital for minimizing impurity formation. Process Analytical Technology (PAT) tools can be implemented to track the progress of the reaction and the formation of impurities. researchwithrowan.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can be used for in-process monitoring to ensure that the reaction is proceeding as expected and to detect the formation of this compound at an early stage.

If the level of the impurity is found to be increasing, adjustments can be made to the process parameters in real-time to mitigate its formation. This proactive approach to process control is more effective than relying solely on downstream purification to remove the impurity.

Purification Techniques for the Removal of this compound

Even with an optimized synthetic process, some level of this compound may still be present. Therefore, robust purification techniques are necessary to ensure the final product meets the required purity specifications.

Crystallization and Recrystallization Optimization

Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution. The effectiveness of this process is dependent on the solubility differences between the desired compound and the impurity in the chosen solvent system.

To optimize the removal of this compound, a systematic screening of various solvents and solvent mixtures should be performed to identify a system that provides good solubility for the main compound at high temperatures and poor solubility at low temperatures, while this compound remains soluble at low temperatures. nih.govnih.govresearchgate.net Parameters such as cooling rate, agitation speed, and seeding strategy should also be optimized to maximize the purity and yield of the final product. researchwithrowan.com A structured workflow can be beneficial in identifying the most effective crystallization-based purification strategy. nih.govnih.govresearchgate.net

Table 2: Example of Crystallization Solvent Screening for Impurity Removal

Solvent SystemSolubility of Main Compound (g/100mL at 60°C)Solubility of Main Compound (g/100mL at 10°C)Solubility of Impurity A (g/100mL at 10°C)Purity of Isolated Crystals
Ethanol (B145695) 252598.5%
Isopropanol 151399.2%
Acetone/Water (9:1) 303898.0%
Acetonitrile (B52724) 201.5499.5%

Preparative Chromatography and Countercurrent Chromatography

For impurities that are difficult to remove by crystallization due to similar solubility profiles, chromatographic techniques offer a high degree of separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of pharmaceutical compounds. lcms.cz It involves injecting a solution of the crude material onto a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, a high degree of separation between the main compound and this compound can be achieved.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. wikipedia.orgyoutube.commdpi.com In CCC, both the stationary and mobile phases are liquids. The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. wikipedia.orgyoutube.commdpi.com This technique can be particularly useful for separating structurally similar compounds and has been applied to the purification of natural products and pharmaceuticals. youtube.commdpi.commdpi.comresearchgate.net The selection of an appropriate biphasic solvent system is crucial for a successful separation in CCC. wikipedia.org

Solid-Phase Extraction and Adsorption Methods

Solid-phase extraction (SPE) and adsorption methods are widely utilized in pharmaceutical manufacturing for the purification of active pharmaceutical ingredients (APIs) and their intermediates. These techniques are effective in removing impurities based on the differential affinities of the target compound and impurities for a solid adsorbent material.

Solid-Phase Extraction (SPE):

SPE is a chromatographic technique used to separate components of a mixture in a liquid or gas phase. In the context of Edoxaban synthesis, SPE can be employed to isolate and remove this compound from reaction mixtures or crude product streams. The selection of the appropriate sorbent is crucial for the successful implementation of SPE. For a polar compound like this compound, a variety of sorbents can be considered, including:

Normal-Phase Sorbents: Silica (B1680970) gel or alumina (B75360) can be effective in separating polar compounds. The separation is based on polar interactions, with more polar compounds being retained more strongly on the stationary phase.

Reversed-Phase Sorbents: C18 or other alkyl-bonded silica gels are commonly used for the purification of a wide range of pharmaceutical compounds. In this mode, separation is based on hydrophobic interactions.

Ion-Exchange Sorbents: If this compound possesses an ionizable group, ion-exchange chromatography can be a highly selective method for its removal.

The choice of solvent system (mobile phase) is equally important and is optimized to achieve the desired separation between Edoxaban or its intermediates and this compound.

Adsorption Methods:

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid (adsorbent). This method can be a cost-effective way to remove impurities from large volumes of process streams.

Activated Carbon: Activated carbon is a versatile adsorbent with a high surface area and a broad range of pore sizes, making it effective for the removal of a wide variety of organic impurities. researchgate.nettiroclis.bizactivated-carbon.comcarbonactivo.comnih.gov It can be used to remove colored impurities and other process-related impurities. carbonactivo.com The effectiveness of activated carbon for removing amide-containing impurities would depend on the specific molecular structure and the process conditions. tiroclis.biz

Polymeric Adsorbents: Synthetic polymers, such as styrene-divinylbenzene resins, can be engineered to have specific surface properties for the targeted removal of impurities. Studies on the removal of Edoxaban from plasma have shown the effectiveness of sorbents like CytoSorb and Porapak Q, indicating the potential of polymeric adsorbents for related impurities.

The selection of an appropriate adsorbent and the optimization of process parameters such as contact time, temperature, and pH are critical for achieving efficient removal of this compound.

Method Principle Potential Adsorbents/Sorbents for this compound Key Considerations
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase Silica Gel, Alumina, C18-bonded Silica, Ion-Exchange Resins Sorbent selection, solvent system optimization, loading capacity
Adsorption Adhesion of molecules to a solid surface Activated Carbon, Polymeric Resins (e.g., Styrene-Divinylbenzene) Adsorbent type and properties, contact time, temperature, pH

Scale-Up Considerations and Industrial Implications of Impurity Control

The successful implementation of impurity control strategies at an industrial scale requires careful consideration of process scalability, real-time monitoring capabilities, and the economic impact of these measures. The control of chiral impurities, in particular, is a significant challenge in the process development of Edoxaban. researchgate.net

Process Analytical Technology (PAT) Applications for Real-time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. rehbaum.infojrtdd.comeuropeanpharmaceuticalreview.comresearchgate.netjrtdd.com The implementation of PAT can lead to a better understanding and control of the manufacturing process, ultimately reducing costs and improving product quality. rehbaum.info

For the real-time monitoring of this compound, several PAT tools could be employed:

Spectroscopic Methods:

Near-Infrared (NIR) Spectroscopy: NIR is a rapid and non-destructive technique that can be used for the real-time monitoring of chemical composition and physical properties. rehbaum.info It could potentially be used to monitor the concentration of this compound in reaction mixtures or process streams.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and can be used for in-line reaction monitoring and identifying different chemical species. jrtdd.com Its application in monitoring the formation and consumption of intermediates and impurities in the synthesis of Edoxaban could provide valuable process understanding.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful separation techniques that can be used for at-line or on-line monitoring of impurity levels. as-pub.com While not strictly real-time in the same way as spectroscopy, automated HPLC/UPLC systems can provide frequent updates on the impurity profile of a process. A reverse-phase HPLC method has been developed for the determination of isomeric impurities in a key starting material of Edoxaban. as-pub.com

The data generated from these PAT tools can be used to build process models that allow for predictive control of the manufacturing process, ensuring that the level of this compound remains within acceptable limits.

PAT Tool Principle of Measurement Application for this compound Monitoring Advantages
Near-Infrared (NIR) Spectroscopy Molecular overtone and combination vibrations Real-time, in-line monitoring of concentration in reaction mixtures Non-destructive, rapid, no sample preparation
Raman Spectroscopy Inelastic scattering of monochromatic light In-line monitoring of formation and consumption during synthesis High chemical specificity, suitable for aqueous and solid samples
HPLC/UPLC Differential partitioning between a stationary and mobile phase At-line or on-line quantification of impurity levels High sensitivity and resolution for complex mixtures

Economic Aspects of Impurity Mitigation Strategies

The implementation of robust impurity control strategies has significant economic implications for pharmaceutical manufacturing. While these strategies require upfront investment in equipment and process development, they can lead to substantial long-term savings.

Costs Associated with Impurity Mitigation:

Development and Validation of Analytical Methods: Significant resources are required to develop and validate sensitive and specific analytical methods for the detection and quantification of impurities like this compound. gmpinsiders.com

Purification Processes: The implementation of additional purification steps, such as chromatography or crystallization, adds to the manufacturing cost through increased raw material consumption, energy usage, and processing time.

Process Analytical Technology (PAT) Implementation: The initial investment in PAT instrumentation and the development of chemometric models can be substantial. rehbaum.info

Economic Benefits of Effective Impurity Control:

Reduced Batch Failures: Real-time monitoring and control of impurities can prevent the formation of out-of-specification batches, saving the significant costs associated with batch rejection and reprocessing. rehbaum.info

Improved Process Efficiency: A well-understood and controlled process is more efficient, leading to shorter cycle times, reduced resource consumption, and higher throughput.

Enhanced Product Quality and Patient Safety: Ensuring low levels of impurities is paramount for patient safety and is a regulatory requirement. The costs of non-compliance, including product recalls and potential legal liabilities, can be enormous.

A techno-economic analysis is crucial to evaluate the financial viability of different impurity mitigation strategies. nih.gov This analysis would compare the costs of implementation with the potential savings from reduced batch failures, improved efficiency, and enhanced product quality. The cost of goods sold (COGS) is a key metric in this analysis, and it is influenced by factors such as raw material costs, processing costs, and process yield. bcg.comavac.org

Impact and Broader Implications of Ethanediamide Impurity a in Chemical Systems

Influence on the Quality and Purity of Target Compounds

The introduction of any impurity, including Ethanediamide Impurity A, during a manufacturing process can compromise the quality and purity of the target compound. ganeshremedies.comoceanicpharmachem.com The very definition of an impurity is any component of a new drug substance that is not the chemical entity defined as the new drug substance. jpionline.org The impact of such impurities can manifest in several ways:

Alteration of Physicochemical Properties: Impurities can alter the physical and chemical properties of the final product, such as its melting point, solubility, and crystal habit. ganeshremedies.com

Introduction of Toxicity: Some impurities can be toxic, even at very low levels, posing a direct risk to patient safety. oceanicpharmachem.comresearchgate.net

The control of organic impurities, such as this compound, is a critical aspect of ensuring drug substance quality. These impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products. oceanicpharmachem.comjpionline.org The manufacturing process itself is a primary source of such impurities. globalresearchonline.net For instance, in the synthesis of amides, by-products can be generated from the reaction of amines with activated acid derivatives or through other synthetic routes. google.comorganic-chemistry.orgfishersci.co.uk

Detailed research findings on the direct impact of this compound on specific target compounds are not extensively available in public literature. However, the general principles of impurity control in pharmaceuticals dictate that its presence must be carefully monitored and controlled to ensure the final product meets its predefined quality specifications.

Stability Perturbations Induced by this compound in Formulations

The stability of a pharmaceutical formulation is its ability to maintain its physical, chemical, microbiological, therapeutic, and toxicological specifications throughout its shelf life. scribd.com Impurities can significantly perturb this stability. ganeshremedies.comresearchgate.net Amide-containing compounds, in particular, are susceptible to hydrolysis, a chemical degradation pathway that can be influenced by factors such as pH and the presence of moisture. pharmaceutical-journal.comresearchgate.net

The presence of this compound in a formulation could lead to several stability issues:

Degradation of the Active Pharmaceutical Ingredient (API): The impurity itself might be reactive and could catalyze the degradation of the API. researchgate.net

Formation of New Degradation Products: this compound could degrade over time, leading to the formation of new, potentially harmful, impurities. globalresearchonline.net

Physical Changes in the Formulation: Impurities can sometimes trigger physical changes in a formulation, such as discoloration or changes in dissolution characteristics. ganeshremedies.com

While amides are generally more stable to hydrolysis than esters, they can still undergo this degradation pathway, especially under acidic or basic conditions. scribd.comscribd.com The rate of hydrolysis is dependent on the specific structure of the amide and the formulation's environment. pharmaceutical-journal.com For example, cyclic amides (lactams) found in some antibiotics are particularly susceptible to hydrolysis. pharmaceutical-journal.com Therefore, the presence of this compound would necessitate thorough stability studies under various conditions to assess its potential to compromise the formulation's integrity over time.

Regulatory and Quality Assurance Frameworks Pertaining to Process Impurities

The control of impurities in pharmaceutical products is a highly regulated area, with global guidelines in place to ensure patient safety.

The International Council for Harmonisation (ICH) has established guidelines that are widely adopted by regulatory authorities worldwide. The key guidelines for the control of impurities in new drug substances and new drug products are ICH Q3A and ICH Q3B, respectively. jpionline.orggmp-compliance.org

These guidelines provide a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. slideshare.netich.orgscribd.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. slideshare.netich.org

Identification Threshold: The level above which the structure of an impurity must be determined. slideshare.netscribd.com

Qualification Threshold: The level above which an impurity's biological safety must be established. slideshare.netscribd.com

The thresholds are designed to ensure that impurities are controlled to levels that are safe for patients. pda.org

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances slideshare.netich.orgyoutube.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products ikev.orggmpinsiders.comyoutube.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0% or 5 µg TDI (whichever is lower)1.0% or 5 µg TDI (whichever is lower)Not specified in the same format
1 mg - 10 mg0.5% or 20 µg TDI (whichever is lower)0.5% or 20 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
> 10 mg - 100 mg0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.10%0.2% or 2 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.10%0.10%0.15%

TDI: Total Daily Intake

These guidelines mandate that any impurity present above the identification threshold must have its structure elucidated, and if it exceeds the qualification threshold, its safety must be demonstrated through appropriate studies. pda.org

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netnih.gov QbD principles are increasingly being applied to the management of impurities. selectscience.net

The core elements of a QbD approach to impurity control include:

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound would be considered a CQA. nih.gov

Understanding the Process: A thorough understanding of the manufacturing process is essential to identify the sources of impurities and the process parameters that affect their formation and removal. youtube.com

Risk Assessment: This involves identifying and evaluating the risks associated with the presence of impurities. researchgate.net

Developing a Control Strategy: Based on the process understanding and risk assessment, a robust control strategy is developed to ensure that impurities are consistently controlled to acceptable levels. researchgate.net

By implementing QbD, manufacturers can proactively manage impurities like this compound, ensuring product quality and facilitating a more flexible regulatory approach. selectscience.net

Environmental and Occupational Health Considerations within Chemical Processing

The management of by-products and waste streams is a critical aspect of chemical processing, with significant environmental and occupational health implications.

The synthesis of chemical compounds, including pharmaceuticals, often generates by-products and waste streams that must be managed responsibly. google.com Amide-containing compounds can be found in various industrial applications, and their fate in the environment is a subject of study. diplomatacomercial.com For example, some amide herbicides are known for their water solubility and limited biodegradability. researchgate.netnih.gov

The management of a waste stream containing this compound would involve:

Characterization of the Waste Stream: A thorough analysis of the waste stream is necessary to identify and quantify the components, including this compound.

Treatment Technologies: Depending on the concentration and properties of the impurity, various treatment technologies could be employed. For some amide compounds, advanced oxidation processes like the Fenton treatment have been investigated for their degradation. nih.gov The environmental fate of aminopolycarboxylic acids, which share some structural similarities with amides, has also been studied, with biodegradation and photodegradation being potential removal mechanisms. oup.comresearchgate.net

Regulatory Compliance: The disposal of chemical waste is subject to strict environmental regulations that must be adhered to.

From an occupational health perspective, exposure to chemical substances in the workplace must be controlled. nih.gov While specific occupational exposure limits (OELs) for this compound are not established, general principles of chemical safety would apply. osha.govnj.gov This includes:

Hazard Identification: Understanding the potential hazards associated with the compound. Organic amides can react with other chemicals to generate toxic gases. noaa.gov

Exposure Assessment: Monitoring the workplace to determine the potential for worker exposure.

Control Measures: Implementing engineering controls, administrative controls, and personal protective equipment to minimize exposure. nj.gov

Analytical Exposure Monitoring in Manufacturing Environments

The diligent monitoring of this compound, chemically known as oxamide (B166460), within manufacturing environments is a critical component of quality assurance and process control in the pharmaceutical and chemical industries. americanpharmaceuticalreview.com Its presence can signify unwanted side reactions or degradation pathways, making its quantification essential for ensuring the final product meets stringent purity specifications. Furthermore, monitoring for airborne particulates or residues on surfaces is vital for occupational hygiene, safeguarding employees from potential exposure. ccohs.caamericanchemistry.com

To achieve reliable quantification, manufacturing facilities employ robust, validated analytical procedures. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose due to its specificity and sensitivity. nih.govresearchgate.net A common approach involves ion-exclusion chromatography (IEC), which is particularly effective for separating highly polar compounds like oxamide from a hydrophobic active pharmaceutical ingredient (API) matrix. nih.govscribd.com

A typical IEC method might utilize a specialized column, such as a Dionex IonPac ICE-AS1, with a mobile phase consisting of a dilute acid (e.g., 0.1% sulfuric acid) and an organic modifier like acetonitrile (B52724). nih.govscribd.com Detection is commonly performed using an ultraviolet (UV) detector set at a low wavelength, such as 205 nm, where oxamide exhibits absorbance. nih.govscribd.com

Method validation is a mandatory prerequisite before implementing any analytical procedure for routine monitoring. fda.govamazonaws.com This process demonstrates that the method is suitable for its intended purpose and provides reliable results. wjarr.com Validation is conducted according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ikev.org Key validation parameters include specificity, linearity, range, accuracy, precision, and quantitation limit. amazonaws.comwjarr.com

The following tables provide representative data from a validation summary for a hypothetical HPLC-UV method designed to quantify this compound.

Table 1: Method Validation Performance Characteristics

Validation ParameterAcceptance CriterionTypical Result
SpecificityNo interference from API, other impurities, or placeboPeak purity > 0.999; baseline resolution > 2.0
Linearity (r²)≥ 0.9980.9995
RangeLOQ to 120% of the specification limit0.05% to 0.18% w/w
Accuracy (% Recovery)90.0% - 110.0% at three levels98.5% - 101.7%
Precision (% RSD)≤ 5.0% for repeatability and intermediate precision1.8% (Repeatability); 2.5% (Intermediate)
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 100.05% w/w

This table illustrates common validation parameters and plausible results for an analytical method used to monitor this compound, ensuring the method is accurate, precise, and specific for its intended use. ikev.org

In addition to method performance, system suitability tests are performed before each analytical run to ensure the chromatographic system is functioning correctly.

Table 2: System Suitability Test Parameters

ParameterAcceptance Criterion
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (% RSD) of Standard Injections≤ 2.0% for n=6

This table outlines the criteria the analytical instrument must meet before sample analysis can begin, guaranteeing the reliability of the data generated during a specific run.

Exposure monitoring in the manufacturing environment involves analyzing various samples. This can include in-process control (IPC) samples to monitor the reaction, final API batches to ensure quality, and environmental swabs of equipment surfaces to verify cleaning effectiveness and prevent cross-contamination. chemicalbook.com For occupational exposure monitoring, air samples may be collected from personal or area monitors and analyzed to ensure that levels of airborne particulates remain below established occupational exposure limits (OELs). ccohs.canj.gov This comprehensive monitoring strategy provides crucial data for process optimization, quality control, and maintaining a safe working environment. envira.global

Future Directions and Emerging Research Avenues for Ethanediamide Impurity a

Development of Novel "Green Chemistry" Approaches for Impurity Prevention

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of chemical processes. dst.gov.in In the context of Ethanediamide Impurity A, research is focusing on developing synthetic routes that are inherently safer and generate less waste.

Key Research Areas:

Alternative Solvents and Catalysts: Scientists are exploring the use of greener solvents, such as ionic liquids and supercritical fluids, to replace traditional volatile organic compounds that are often implicated in impurity formation. researchgate.net Similarly, the development of highly selective and recyclable catalysts can minimize side reactions that lead to the generation of this compound. nih.gov Enzymatic catalysis, for instance, offers a sustainable and highly specific alternative to traditional chemical catalysts for amide bond formation. nih.gov

Atom Economy and Reaction Design: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This inherently reduces the potential for byproduct and impurity formation. researchgate.net Researchers are investigating novel synthetic pathways that avoid the specific reaction conditions known to favor the formation of this compound.

Solvent-Free and Low-Energy Processes: Techniques such as mechanochemistry (ball milling) and microwave-assisted synthesis are being explored as solvent-free or low-solvent alternatives that can accelerate reaction rates and, in some cases, lead to cleaner reaction profiles with reduced impurity levels. researchgate.net

Green Chemistry ApproachApplication to this compound PreventionPotential Benefits
Alternative Solvents Use of ionic liquids or supercritical fluids to alter reaction kinetics and selectivity, disfavoring the formation pathway of the impurity.Reduced environmental impact, improved worker safety, and potentially higher purity of the final product.
Biocatalysis Employing enzymes to catalyze the desired transformation with high specificity, avoiding side reactions that produce the impurity.High selectivity, mild reaction conditions, and reduced waste generation.
Process Intensification Utilizing technologies like microreactors to improve control over reaction parameters (temperature, mixing), thereby minimizing impurity formation.Enhanced safety, improved yield, and consistent product quality.

Advanced Computational Modeling for Predicting Impurity Formation and Propagation

Computational modeling and simulation are becoming indispensable tools in modern pharmaceutical development, offering the potential to predict and understand chemical processes at a molecular level. acs.org These in-silico approaches are being leveraged to gain insights into the formation mechanisms of this compound.

Key Modeling Techniques:

Quantum Mechanics (QM) and Molecular Dynamics (MD): QM methods can be used to elucidate the reaction pathways and transition states leading to the formation of this compound, providing a fundamental understanding of the underlying chemistry. acs.org MD simulations can then model the behavior of molecules in a reaction mixture over time, helping to identify conditions that favor impurity formation.

Predictive Modeling and Data Science: By analyzing large datasets from experimental studies, machine learning algorithms can be trained to predict the likelihood of this compound formation under different reaction conditions. pharmafocusamerica.com This allows for the proactive optimization of processes to minimize impurity levels.

Process Simulation: Mathematical models of the entire manufacturing process can be developed to simulate how changes in various parameters (e.g., temperature, concentration, reaction time) affect the propagation of this compound through different stages of production. researchgate.net This enables the identification of critical process parameters that need to be tightly controlled.

Computational ToolApplication in Predicting this compoundExpected Outcome
Quantum Mechanics (QM) Elucidating the reaction mechanism and energetics of impurity formation.Identification of key intermediates and transition states, providing targets for preventive strategies.
Molecular Dynamics (MD) Simulating the interactions between reactants, solvents, and catalysts at the atomic level.Understanding how reaction conditions influence molecular behavior and the propensity for impurity formation.
Process Modeling Developing a dynamic model of the manufacturing process to track the formation and fate of the impurity.Optimization of process parameters to minimize the final concentration of this compound.

Continuous Manufacturing and Real-time Impurity Control

Continuous manufacturing represents a paradigm shift from traditional batch processing in the pharmaceutical industry, offering enhanced control and consistency. vcu.edu This approach is particularly well-suited for managing impurities like this compound.

Key Enabling Technologies:

Process Analytical Technology (PAT): The integration of in-line and at-line analytical tools, such as spectroscopy (e.g., NIR, Raman) and chromatography, allows for the real-time monitoring of critical quality attributes, including the concentration of this compound. horiba.com This continuous stream of data provides an unprecedented level of process understanding.

Real-Time Monitoring and Control: PAT data can be fed into automated control systems that can make immediate adjustments to process parameters to maintain the desired product quality and keep impurity levels within acceptable limits. q7-consulting.compipharmaintelligence.com For example, if an increase in the formation of this compound is detected, the system could automatically adjust the temperature or residence time to mitigate the issue. acs.org

Advanced Process Control (APC): Sophisticated control strategies, including model predictive control, can be implemented to proactively manage the manufacturing process and prevent deviations that could lead to impurity formation. vcu.edu

TechnologyRole in Continuous Manufacturing for Impurity ControlBenefit for this compound
Process Analytical Technology (PAT) Provides real-time data on the concentration of the impurity during the manufacturing process.Enables immediate detection of process deviations that could lead to increased impurity levels.
Real-Time Process Control Utilizes PAT data to automatically adjust process parameters to maintain impurity levels within a defined range.Proactive prevention of out-of-specification batches, ensuring consistent product quality.
Continuous Crystallization Offers precise control over crystallization conditions, which can be optimized to exclude the impurity from the final product.Enhanced purification and removal of this compound from the active pharmaceutical ingredient.

Interdisciplinary Research on Impurity Profiling and Control

Addressing the challenges posed by impurities like this compound requires a collaborative and interdisciplinary approach, integrating expertise from various scientific fields. semanticscholar.org

Areas of Interdisciplinary Focus:

Synthetic and Analytical Chemistry: A close collaboration between synthetic chemists, who design the manufacturing process, and analytical chemists, who develop methods to detect and quantify impurities, is crucial. registech.com This synergy allows for the rapid identification of impurity formation pathways and the development of effective control strategies.

Chemical Engineering and Data Science: Chemical engineers bring expertise in process design, scale-up, and control, while data scientists can develop sophisticated models to analyze process data and predict impurity formation. researchgate.net This collaboration is essential for implementing robust and reliable manufacturing processes.

Regulatory Science and Quality Assurance: A thorough understanding of the regulatory landscape and quality guidelines is paramount. registech.comrroij.com Collaboration with regulatory experts ensures that the strategies developed for controlling this compound are compliant with global health authority expectations.

The ongoing research and development in these areas hold the promise of more efficient, sustainable, and reliable manufacturing processes that will ultimately lead to safer and more effective medicines for patients worldwide.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying EthanediaMide Impurity A in API batches?

  • Methodological Answer : Hyphenated techniques such as LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) or LC-MS/MS are preferred for structural elucidation and quantification due to their high sensitivity and specificity. NMR spectroscopy can confirm stereochemical details. Reference standards for Impurity A should be synthesized and characterized using orthogonal methods (e.g., UV, FTIR) to ensure accuracy. Impurity profiles must document retention times, mass-to-charge ratios, and comparative spectral data against authenticated standards .

Q. What validation parameters are critical for ensuring the reliability of analytical methods targeting this compound?

  • Methodological Answer : Per ICH guidelines, method validation must include:

  • Specificity : Demonstrate resolution from structurally similar impurities.
  • Linearity : Test across 50–150% of the expected impurity range (R² ≥ 0.99).
  • Accuracy : Spike recovery studies (80–120% recovery).
  • Precision : Repeatability (RSD < 5% for intra-day) and intermediate precision (inter-day, inter-analyst variability).
  • LOD/LOQ : Establish detection limits using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Q. How should researchers establish an impurity profile for this compound in compliance with regulatory standards?

  • Methodological Answer : Develop a profile that includes:

  • Identity : Structural confirmation via HRMS and NMR.
  • Range : Batch-to-batch variability (e.g., 0.1–0.5% w/w).
  • Classification : Organic (process-related vs. degradation).
    Compare profiles against historical data to detect process deviations (e.g., raw material changes, reactor conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound levels across stability studies?

  • Methodological Answer : Discrepancies often arise from degradation pathways (e.g., hydrolysis, oxidation) or matrix effects. Conduct forced degradation studies under varied conditions (pH, temperature) to identify instability triggers. Use kinetic modeling (e.g., Arrhenius plots) to predict impurity growth. Cross-validate results with orthogonal methods (e.g., DSC for polymorphic changes) and statistical tools like ANOVA to isolate confounding variables .

Q. What experimental designs are optimal for tracing the origin of this compound in synthetic pathways?

  • Methodological Answer :

  • Step 1 : Process Parameter Analysis – Vary reaction parameters (catalyst loading, temperature) in a Design of Experiments (DOE) framework to isolate impurity formation conditions.
  • Step 2 : Spiking Experiments – Introduce suspected intermediates into reaction mixtures to track Impurity A formation via LC-MS.
  • Step 3 : Mechanistic Probes – Use isotopic labeling (e.g., ¹³C) or computational chemistry (DFT simulations) to map reaction pathways .

Q. How can researchers address variability in impurity quantification data across laboratories?

  • Methodological Answer : Implement harmonized protocols:

  • Standard Operating Procedures (SOPs) : Detail instrument calibration, sample preparation, and data analysis.
  • Inter-laboratory Studies : Use collaborative trials (e.g., Youden’s paired data analysis) to identify systematic errors.
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to datasets to distinguish method-related variability from true batch differences .

Q. What advanced statistical approaches are suitable for analyzing non-linear relationships in impurity formation data?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, pH) and impurity levels.
  • Machine Learning : Train algorithms (e.g., random forests) on historical batch data to predict impurity trends.
  • Bayesian Inference : Quantify uncertainty in impurity thresholds using probabilistic models .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles:

  • Metadata : Document instrument parameters (e.g., column type, mobile phase gradient).
  • Raw Data Accessibility : Share chromatograms, spectral libraries, and validation reports via repositories (e.g., Zenodo).
  • Code Sharing : Provide scripts for data processing (e.g., Python for peak integration) .

Table: Key Parameters for Impurity Profiling (Adapted from )

ParameterMethodologyRegulatory Reference
IdentityLC-HRMS, ¹H/¹³C NMRICH Q6B
Quantification Range0.05–1.0% w/w (LOQ-dependent)USP <1225>
ClassificationOrganic (synthesis byproduct)ICH Q3A
Stability MonitoringForced degradation (40°C/75% RH)ICH Q1A

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